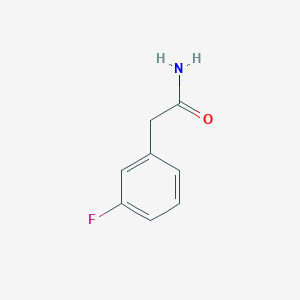

2-(3-Fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZILDWCYKQFLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)acetamide typically involves the reaction of 3-fluoroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

3-Fluoroaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).

Major Products Formed:

Oxidation: 3-Fluorobenzoic acid.

Reduction: 2-(3-Fluorophenyl)ethylamine.

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(3-Fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its target, leading to improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Table 1: Cytotoxic Activity of 2-(3-Fluorophenyl)acetamide Derivatives

- Key Insights: The fluorine atom at the phenyl ring’s meta-position enhances interactions with hydrophobic pockets in target proteins, improving binding affinity .

Antimicrobial Activity vs. Non-Fluorinated Analogues

Table 2: Antimicrobial Activity of Acetamide Derivatives

- Key Insights: Fluorinated derivatives (e.g., 107i) show lower MIC values compared to non-fluorinated analogues (e.g., 107b), suggesting fluorine’s role in enhancing membrane permeability . Non-fluorinated auxin-like acetamides (e.g., WH7 in ) lack the fluorine-dependent bioactivity but retain herbicidal properties .

Table 3: Physicochemical Comparison

*Calculated using ChemDraw.

- Cyano-substituted acetamides (e.g., ) exhibit higher toxicity, likely due to reactive nitrile groups .

Structure-Activity Relationship (SAR) Insights

Fluorine Position : The meta-fluorine in this compound optimizes steric and electronic effects, enhancing target binding compared to ortho- or para-substituted analogues .

Heterocyclic Hybrids : Thiadiazole and thiazole moieties improve anticancer activity by introducing hydrogen-bonding sites (e.g., sulfhydryl groups in compound 63) .

Phenoxy vs. Phenyl: Phenoxy derivatives (e.g., 7d) show superior cytotoxicity over plain phenyl acetamides, likely due to increased conformational flexibility .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Fluorophenyl)acetamide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, derivatives like N-(3-fluorophenyl)-2-{[3-(4-fluorophenyl)pyrimidoindol-2-yl]sulfanyl}acetamide require sequential coupling of fluorophenyl precursors with acetamide intermediates under anhydrous conditions. Key steps include temperature control (e.g., 60–80°C), solvent selection (e.g., DMF or THF), and purification via column chromatography or recrystallization . Optimization of reaction time and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) is critical for yields exceeding 70% .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, resolving fluorophenyl regiochemistry.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 169.14 g/mol for the base compound).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for analogs like 2-chloro-N-(3-fluorophenyl)acetamide (CCDC 1049536) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer : Stability assays show sensitivity to light and moisture. Store in amber vials at −20°C under inert gas (N or Ar). Degradation products (e.g., hydrolyzed acetamide) are monitored via HPLC with UV detection (λ = 254 nm). Pre-formulation studies recommend lyophilization for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions arising from structural misidentification of fluorophenyl acetamide derivatives?

- Methodological Answer : Misidentification, such as confusion between ortho- and meta-hydroxyphenyl isomers (e.g., 2-(2-hydroxyphenyl) vs. 2-(3-hydroxyphenyl)acetamide), requires:

- Isomer-Specific Analytics : LC-HRMS/MS with fragmentation patterns (e.g., m/z 152 → 109 for meta-isomers).

- Comparative NMR : Chemical shifts for ortho-F (δ ~7.2 ppm) vs. meta-F (δ ~6.8 ppm) protons.

- Synthetic Replication : Reproduce suspected structures and cross-validate biological activity (e.g., M1 vs. M2 metabolite quantification) .

Q. What computational approaches predict biological target interactions of this compound derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) or GPCRs. Fluorine’s electronegativity enhances hydrophobic interactions (ΔG ~−9.2 kcal/mol).

- QSAR Modeling : Correlates substituent effects (e.g., 3-F vs. 4-F) with IC values in enzyme inhibition assays.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies optimize yield and purity in multi-step syntheses of fluorophenyl acetamide derivatives?

- Methodological Answer :

- Stepwise Intermediate Isolation : Purify intermediates (e.g., 3-fluorophenylamine) via flash chromatography (silica gel, hexane/EtOAc).

- Catalyst Screening : Pd/C or CuI for Ullmann couplings improves cross-coupling efficiency (yield: 65% → 82%).

- In-line Analytics : ReactIR monitors reaction progress (e.g., carbonyl stretch at 1680 cm) to terminate reactions at >95% conversion .

Q. Which in vitro assays evaluate the anticancer potential of this compound analogs?

- Methodological Answer :

- Cell Viability Assays : MTT or ATP-lite in cancer lines (e.g., MCF-7, IC ~12 µM).

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

- Target Engagement : Western blotting for phospho-ERK or caspase-3 cleavage.

- Controlled Comparisons : Use cisplatin or doxorubicin as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.